Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate is synthesized by the reaction of neodecanoic acid with epichlorohydrin in the presence of a base. The reaction typically involves the following steps:
Esterification: Neodecanoic acid reacts with epichlorohydrin to form the glycidyl ester.
Purification: The product is purified through distillation or other separation techniques to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The epoxide ring in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate has diverse applications in scientific research, including:
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and reactivity.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in coatings, adhesives, and sealants to enhance performance and durability.
Mechanism of Action
The mechanism of action of oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate involves the reactivity of the epoxide ring. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the presence of catalysts or under specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Glycidyl neodecanoate: A similar compound with slight variations in the alkyl chain structure.
2,3-Epoxypropyl neodecanoate: Another glycidyl ester with comparable properties and applications.
Uniqueness
Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its high reactivity and compatibility with various substrates make it a valuable compound in multiple applications .
Properties
Molecular Formula |
C13H24O3 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate |
InChI |
InChI=1S/C13H24O3/c1-5-13(4,7-6-10(2)3)12(14)16-9-11-8-15-11/h10-11H,5-9H2,1-4H3 |
InChI Key |
DHEHEJGXTUCSQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCC(C)C)C(=O)OCC1CO1 |
Origin of Product |
United States |
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